molecular formula C5H7FO B1446722 3-Fluorocyclobutane-1-carbaldehyde CAS No. 1780295-33-1

3-Fluorocyclobutane-1-carbaldehyde

Cat. No.: B1446722
CAS No.: 1780295-33-1
M. Wt: 102.11 g/mol
InChI Key: ZGGDFLZXBOFJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorocyclobutane-1-carbaldehyde is an organic compound with the molecular formula C5H7FO. It is a fluorinated aldehyde, characterized by a cyclobutane ring substituted with a fluorine atom and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocyclobutane-1-carbaldehyde typically involves the nucleophilic fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutyl lithium with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The resulting 3-fluorocyclobutyl intermediate is then oxidized to form the aldehyde group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products

    Oxidation: 3-Fluorocyclobutane-1-carboxylic acid.

    Reduction: 3-Fluorocyclobutan-1-ol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorocyclobutane-1-carbaldehyde is used in a variety of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.

    Medicine: Potential use in the development of fluorinated drugs due to the unique properties imparted by the fluorine atom.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-Fluorocyclobutane-1-carbaldehyde exerts its effects involves its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

3-Fluorocyclobutane-1-carbaldehyde can be compared with other fluorinated cyclobutane derivatives, such as:

    2-Fluorocyclobutane-1-carbaldehyde: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.

    3-Fluorocyclobutanol: The alcohol derivative, which has different reactivity due to the presence of the hydroxyl group instead of the aldehyde.

    3-Fluorocyclobutane-1-carboxylic acid: The carboxylic acid derivative, which has different acidity and reactivity compared to the aldehyde.

The uniqueness of this compound lies in its specific combination of the fluorine atom and the aldehyde group, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-fluorocyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGDFLZXBOFJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780295-33-1
Record name 3-fluorocyclobutane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorocyclobutane-1-carbaldehyde
Reactant of Route 2
3-Fluorocyclobutane-1-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluorocyclobutane-1-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Fluorocyclobutane-1-carbaldehyde
Reactant of Route 5
3-Fluorocyclobutane-1-carbaldehyde
Reactant of Route 6
3-Fluorocyclobutane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.